Cas no 1319-73-9 (Benzene, ethenyl-,monomethyl deriv.)

1319-73-9 structure
상품 이름:Benzene, ethenyl-,monomethyl deriv.
Benzene, ethenyl-,monomethyl deriv. 화학적 및 물리적 성질
이름 및 식별자
-
- Benzene, ethenyl-,monomethyl deriv.
- METHYLSTYRENE
- Methylstyrol,Isomerengemisch
- VINYLTOLUENE
- VINYLTOLUENE MONOMER
- METHYLSTYRENE MONOMER
- 1-Methyl-4-vinylbenzene contains 3,5-di-tert-butylcatechol as inhibitor
- NS00019678
- HSDB 6503
- para-Methylstyrene
- CAS-622-97-9
- NCGC00249220-01
- 4-Methylstyrene, 96%, contains 3,5-di-tert-butylcatechol as inhibitor
- CHEBI:173312
- 1-p-Tolylethene
- 4-VINYLTOLUENE
- NCGC00259943-01
- 4-VINYLTOLUENE [HSDB]
- p-Vinyltoluene
- EINECS 215-292-7
- CCRIS 3488
- 4-Methylstyrene
- 622-97-9
- 24936-41-2
- (4-Tolyl)ethene
- J-015739
- Q2497958
- F0001-1664
- 54193-24-7
- 1319-73-9
- DTXCID10889
- p-Methylstyrene, stabilized
- p-Methyl-styrene
- 1-(4-Methylphenyl)-1-ethene
- paramethyl styrene
- NCGC00256510-01
- BRN 1209317
- poly(4-methyl styrene)
- p-Methyl styrene
- METHYLSTYRENE, P-
- Styrene, p-methyl-
- FT-0619109
- 4-05-00-01369 (Beilstein Handbook Reference)
- M0428
- p-MS
- UNII-HJ7H0G60Q0
- DTXSID3020889
- Benzene, 1-ethenyl-4-methyl-
- Tox21_202394
- Tox21_302751
- MFCD00008621
- Benzene, ethenyl-, monomethyl deriv.
- CHEMBL3187064
- AKOS009031478
- Z104479340
- P-Methylstyrene
- 1-Ethenyl-4-methylbenzene
- InChI=1/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H
- 4-Methylstyrene, >=99.0%, contains ~0.005% 4-tert-butylcatechol as inhibitor
- EN300-20627
- 4-Methylstyrene (stabilized with TBC)
- 4-Methylsytrene (stabilized with TBC)
- 1-Methyl-4-vinylbenzene
- HJ7H0G60Q0
- EINECS 210-762-8
- Methylstyrol, Isomerengemisch
- Methylstyrene(mixtureof3-and4-isomers)stabilisedwith4-tert-butylpyrocatechol45-55%
-
- 인치: InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3
- InChIKey: JLBJTVDPSNHSKJ-UHFFFAOYSA-N
- 미소: C=CC1C=CC(C)=CC=1
계산된 속성
- 정밀분자량: 236.15700
- 동위원소 질량: 118.078250319g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 1
- 복잡도: 86.2
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.6
- 토폴로지 분자 극성 표면적: 0Ų
실험적 성질
- 밀도: 0.896 g/mL at 20 °C
- 비등점: 169-172 °C(lit.)
- 플래시 포인트: 127 °F
- 굴절률: n20/D 1.5425(lit.)
- PSA: 0.00000
- LogP: 5.27600
Benzene, ethenyl-,monomethyl deriv. 관련 문헌
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1319-73-9 (Benzene, ethenyl-,monomethyl deriv.) 관련 제품
- 108-57-6(1,3-Divinylbenzene (Stabilized with TBC))
- 1321-74-0(Divinylbenzene)
- 19361-62-7(Styrene-d8 (Stabilized with Hydroquinone))
- 9003-55-8(Styrene, 1,3-butadiene polymer)
- 105-06-6(1,4-Diethenylbenzene)
- 100-80-1(3-Methylstyrene)
- 1193-80-2(Styrene-a-d1)
- 2228148-75-0(1-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluorocyclopropan-1-amine)
- 60870-34-0(2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)
- 1566444-05-0(3-(Benzyloxy)cyclobutanecarbonitrile)
추천 공급업체
Hebei Ganmiao New material Technology Co., LTD
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Hangzhou Runyan Pharmaceutical Technology Co., Ltd
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Hubei Changfu Chemical Co., Ltd.
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Shanghai Jinhuan Chemical CO., LTD.
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BIOOKE MICROELECTRONICS CO.,LTD
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